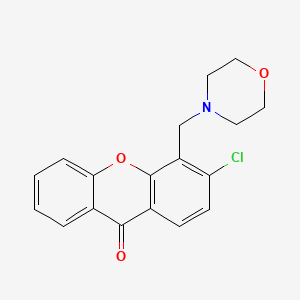
Xanthen-9-one, 3-chloro-4-morpholinomethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthen-9-one, 3-chloro-4-morpholinomethyl- is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. The compound’s structure includes a xanthone core with a chloro and morpholinomethyl substituent, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 3-chloro-4-morpholinomethyl- typically involves the classical condensation of a salicylic acid with a phenol derivative. This reaction can be carried out under various conditions, including the use of acetic anhydride as a dehydrating agent . Another approach involves the reaction of an aryl aldehyde with a phenol derivative . These methods have been optimized over the years to improve yield and reaction efficiency.
Industrial Production Methods
Industrial production of xanthone derivatives, including Xanthen-9-one, 3-chloro-4-morpholinomethyl-, often employs large-scale organic synthesis techniques. These methods may involve the use of catalysts such as ytterbium, palladium, or copper to facilitate the reaction . Microwave heating has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
Xanthen-9-one, 3-chloro-4-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the xanthone core to xanthene derivatives.
Substitution: The chloro and morpholinomethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions include various substituted xanthones and xanthenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Xanthen-9-one, 3-chloro-4-morpholinomethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Xanthen-9-one, 3-chloro-4-morpholinomethyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to modulate biological responses by binding to specific enzymes or receptors. For example, it may inhibit the release of histamine and leukotrienes from white blood cells, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone: The parent compound with a simpler structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring, known for their enhanced biological activities.
Acridones: Similar to xanthones but with different chromophoric properties and solubility profiles.
Uniqueness
Xanthen-9-one, 3-chloro-4-morpholinomethyl- stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the chloro and morpholinomethyl groups enhances its reactivity and potential therapeutic applications compared to other xanthone derivatives .
Propriétés
Numéro CAS |
43159-89-3 |
|---|---|
Formule moléculaire |
C18H16ClNO3 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
3-chloro-4-(morpholin-4-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C18H16ClNO3/c19-15-6-5-13-17(21)12-3-1-2-4-16(12)23-18(13)14(15)11-20-7-9-22-10-8-20/h1-6H,7-11H2 |
Clé InChI |
JVHBRNGIVSZXEC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


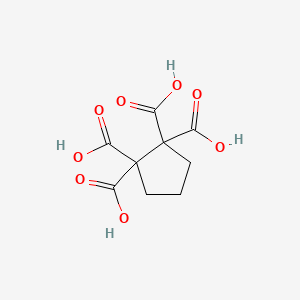
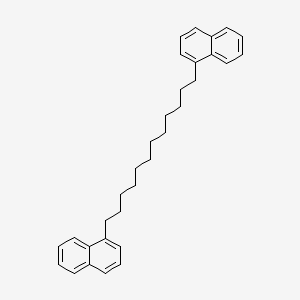

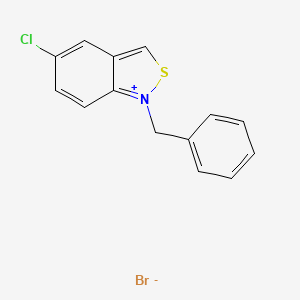
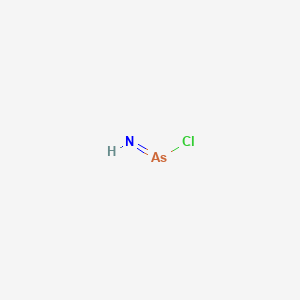
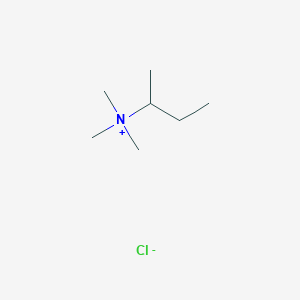
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
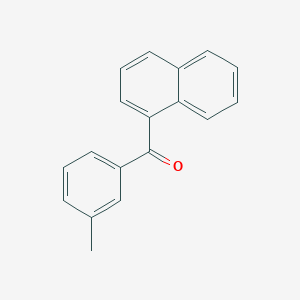


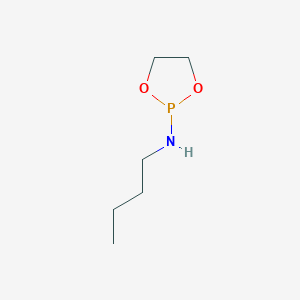
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)


